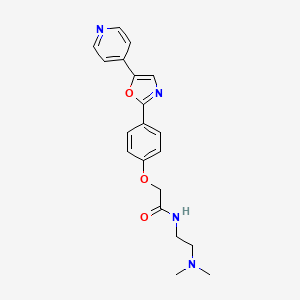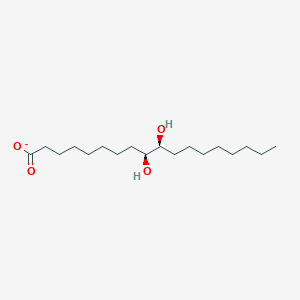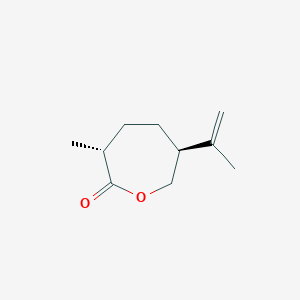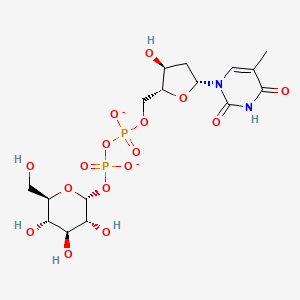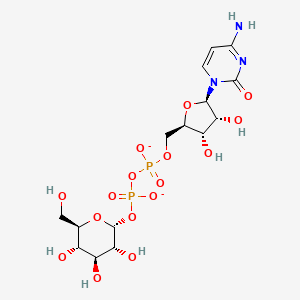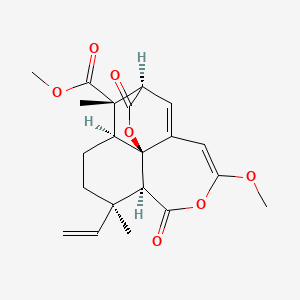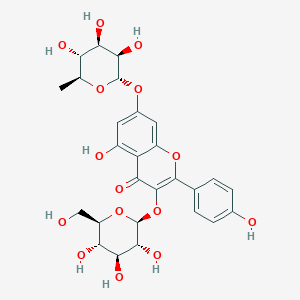
2-Aminomuconate(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-aminomuconate(2-) is dicarboxylate anion of 2-aminomuconic acid; major species at pH 7.3. It has a role as a human metabolite. It is a conjugate base of a 2-aminomuconic acid and a 2-ammoniomuconate(1-).
Aplicaciones Científicas De Investigación
Environmental Pollution Remediation
Liu et al. (2007) studied Comamonas sp. strain CNB-1, which degrades nitrobenzene and chloronitrobenzene via intermediates like 2-aminomuconate. This process involves a novel deaminase, indicating a potential application of 2-aminomuconate in environmental bioremediation, particularly for detoxifying xenobiotic compounds and nitrogen sources for bacterial growth (Liu et al., 2007).
Understanding Enzymatic Processes
Shi et al. (2021) discovered that 2-aminomuconic 6-semialdehyde dehydrogenase (AmnC), an enzyme in the bacterium Pseudomonas sp. AP–3, requires a tetrameric assembly for NAD+ binding and functioning. This enzyme oxidizes 2-aminomuconic 6-semialdehyde to 2-aminomuconate, playing a crucial role in the 2-aminophenol metabolism pathway (Shi et al., 2021).
Agricultural Enhancements
In agriculture, biostimulants containing amino acids like 2-aminomuconate have shown promise. Calvo et al. (2014) highlighted their use to enhance plant growth, nutrient uptake, and stress tolerance. The increasing demand for biostimulants underscores their potential in boosting agricultural productivity (Calvo et al., 2014).
Propiedades
Nombre del producto |
2-Aminomuconate(2-) |
|---|---|
Fórmula molecular |
C6H5NO4-2 |
Peso molecular |
155.11 g/mol |
Nombre IUPAC |
(2Z,4E)-2-aminohexa-2,4-dienedioate |
InChI |
InChI=1S/C6H7NO4/c7-4(6(10)11)2-1-3-5(8)9/h1-3H,7H2,(H,8,9)(H,10,11)/p-2/b3-1+,4-2- |
Clave InChI |
ZRHONLCTYUYMIQ-TZFCGSKZSA-L |
SMILES isomérico |
C(=C/C(=O)[O-])\C=C(\C(=O)[O-])/N |
SMILES canónico |
C(=CC(=O)[O-])C=C(C(=O)[O-])N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



